5-(4-Ethylphenoxy)furan-2-carbaldehyde
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Overview
Description
5-(4-Ethylphenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C13H12O3 It is characterized by a furan ring substituted with a 4-ethylphenoxy group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylphenoxy)furan-2-carbaldehyde typically involves the reaction of 4-ethylphenol with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylphenoxy)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring and the phenoxy group can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution pattern.
Major Products Formed
Oxidation: 5-(4-Ethylphenoxy)furan-2-carboxylic acid.
Reduction: 5-(4-Ethylphenoxy)furan-2-methanol.
Substitution: Depending on the substituents introduced, various substituted derivatives of the original compound.
Scientific Research Applications
5-(4-Ethylphenoxy)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Ethylphenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the phenoxy and furan rings may interact with hydrophobic pockets in biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylphenoxy)furan-2-carbaldehyde
- 5-(4-Chlorophenoxy)furan-2-carbaldehyde
- 5-(4-Bromophenoxy)furan-2-carbaldehyde
Uniqueness
5-(4-Ethylphenoxy)furan-2-carbaldehyde is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity compared to its analogs with different substituents. This structural variation can lead to differences in physical properties, such as solubility and melting point, as well as distinct biological effects .
Properties
Molecular Formula |
C13H12O3 |
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Molecular Weight |
216.23 g/mol |
IUPAC Name |
5-(4-ethylphenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c1-2-10-3-5-11(6-4-10)15-13-8-7-12(9-14)16-13/h3-9H,2H2,1H3 |
InChI Key |
KQLGLDXERZWBBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC=C(O2)C=O |
Origin of Product |
United States |
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